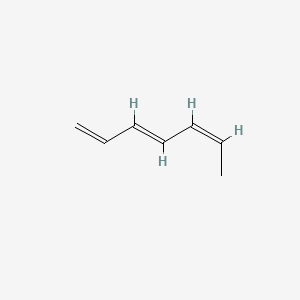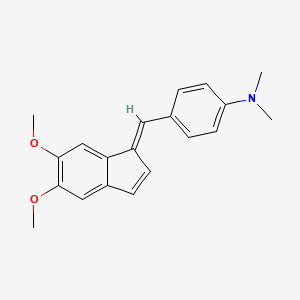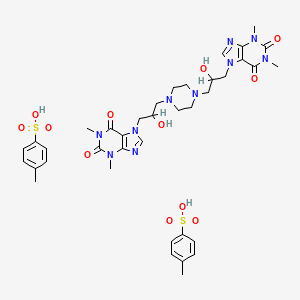
1,4-Piperazinediethanol, alpha,alpha'-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is a complex organic compound. It is known for its unique structure, which includes a piperazine ring and xanthine derivatives. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the xanthine derivatives. The final step involves the formation of the di-p-toluenesulfonate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1,4-Piperazinediethanol
- 1,3-Dimethylxanthine
- Di-p-toluenesulfonate derivatives
Uniqueness
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is unique due to its combination of a piperazine ring and xanthine derivatives. This structure imparts distinctive chemical properties that make it valuable in various research applications. Compared to similar compounds, it offers a unique set of interactions and reactivity patterns that can be exploited in different scientific fields.
属性
CAS 编号 |
23238-19-9 |
|---|---|
分子式 |
C38H50N10O12S2 |
分子量 |
903.0 g/mol |
IUPAC 名称 |
7-[3-[4-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H34N10O6.2C7H8O3S/c1-27-19-17(21(37)29(3)23(27)39)33(13-25-19)11-15(35)9-31-5-7-32(8-6-31)10-16(36)12-34-14-26-20-18(34)22(38)30(4)24(40)28(20)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-16,35-36H,5-12H2,1-4H3;2*2-5H,1H3,(H,8,9,10) |
InChI 键 |
HORFPDIDZCSTIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC(CN4C=NC5=C4C(=O)N(C(=O)N5C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


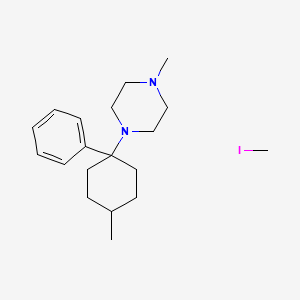

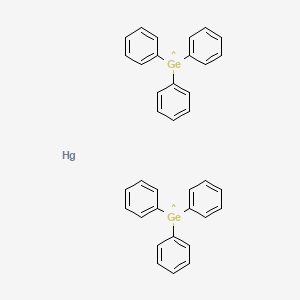
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)
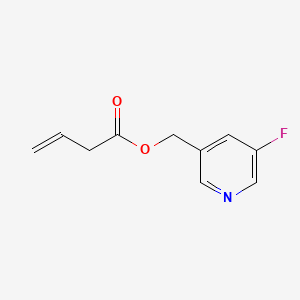
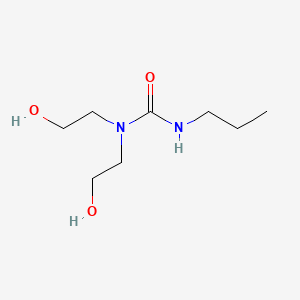
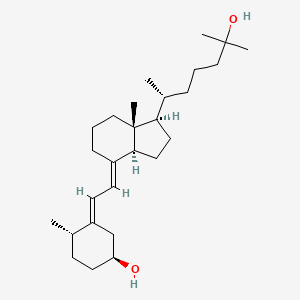
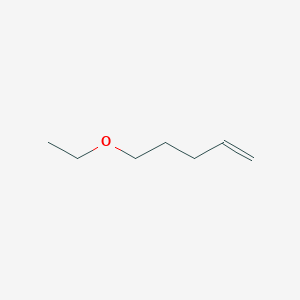
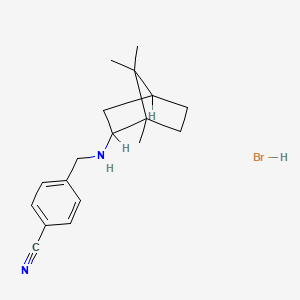
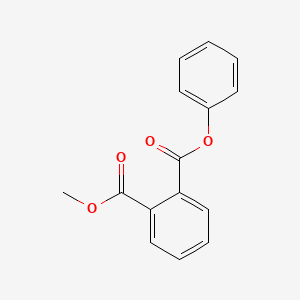
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
